molecular formula C18H14ClN3O3S B2877857 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105215-65-3

7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2877857
CAS No.: 1105215-65-3
M. Wt: 387.84
InChI Key: RBQFTZRDBMWBNW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzo[b][1,4]oxazin-3-one core substituted with a chlorine atom at position 7 and a methylthio-phenyl-oxadiazole moiety at position 2. Its structural complexity arises from the fusion of a benzoxazinone ring with a 1,2,4-oxadiazole group, which is further modified with a methylthio-phenyl substituent. The synthesis of this compound typically involves coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) .

Properties

IUPAC Name

7-chloro-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-26-13-5-2-11(3-6-13)18-20-16(25-21-18)9-22-14-7-4-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQFTZRDBMWBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves several key steps:

  • Formation of the 1,2,4-oxadiazole ring: : This step often involves the reaction of a nitrile with hydroxylamine to form the 1,2,4-oxadiazole ring under acidic or basic conditions.

  • Functionalization of the phenyl ring: : Methylthio groups are typically introduced via nucleophilic substitution reactions.

  • Construction of the benzo[b][1,4]oxazinone moiety: : This can involve cyclization reactions where intermediate compounds undergo intramolecular reactions to form the oxazinone ring.

  • Final assembly: : The different fragments are combined under controlled conditions, often using coupling agents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound would typically optimize the above synthetic routes for scalability, efficiency, and cost-effectiveness. This might involve using continuous flow chemistry techniques, catalytic processes, and automated systems to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: : The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitutions, particularly at the chloro and methylthio positions.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation of the methylthio group.

  • Reduction: : Hydrogen gas with a palladium catalyst for nitro group reduction.

  • Substitution: : Nucleophiles such as amines or thiols for substitution reactions.

Major Products:
  • Sulfoxides and sulfones: : From oxidation of the methylthio group.

  • Amines: : From reduction of nitro groups.

  • Substituted derivatives: : From various substitution reactions at reactive sites.

Scientific Research Applications

Chemistry: In chemistry, 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure makes it a versatile building block.

Biology: Biologically, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It can act as a probe to investigate biological pathways and mechanisms.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its structural complexity allows for the fine-tuning of its pharmacological properties.

Industry: Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects is often related to its ability to interact with specific molecular targets:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or DNA, affecting their function.

  • Pathways Involved: : It can modulate signaling pathways, enzyme activities, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Benzoxazinone Moieties

The compound shares structural homology with other benzoxazinone-oxadiazole hybrids. For example:

  • 4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: This analogue replaces the methylthio-phenyl group with a nitro substituent on the benzoxazinone core. Studies indicate that nitro-substituted derivatives exhibit enhanced antimicrobial activity compared to chloro-substituted variants, though toxicity profiles are less favorable .
  • 7-Fluoro-4-((3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Fluorine substitution at position 7 and a cyano group on the oxadiazole phenyl ring improve metabolic stability but reduce solubility in aqueous media .

Key Structural Differences

Feature Target Compound Nitro-Substituted Analogue Fluoro-Cyano Analogue
Position 7 Substituent Chlorine Nitro Fluorine
Oxadiazole Substituent 4-(Methylthio)phenyl Phenyl 4-Cyanophenyl
Bioactivity Not fully characterized Antimicrobial (MIC: 2–8 µg/mL) Anticancer (IC₅₀: 10–25 µM)
Comparison with Triazole and Thiazolo[4,5-d]Pyrimidine Derivatives

Compounds like (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]} and thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) exhibit overlapping biological targets but differ in core heterocycles:

  • Triazole Derivatives: These compounds often show superior antifungal activity (e.g., MIC: 0.5–4 µg/mL against Candida albicans) due to their ability to inhibit fungal lanosterol 14α-demethylase .
  • Thiazolo[4,5-d]Pyrimidines : Microwave-synthesized derivatives (e.g., compound 20 ) demonstrate moderate antibiotic activity (MIC: 16–32 µg/mL) but higher synthetic yields (75–85%) compared to conventional methods .
Functional Group Impact on Pharmacokinetics

The methylthio (SMe) group in the target compound may enhance lipophilicity (calculated logP: ~3.2) compared to analogues with methoxy (OMe, logP: ~2.1) or cyano (CN, logP: ~1.8) groups.

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